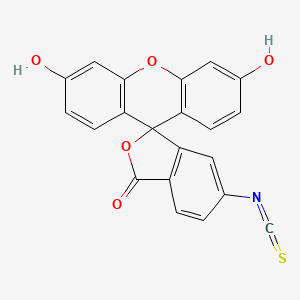

Fluorescein 6-isothiocyanate

描述

Historical Context and Evolution as a Fluorescent Labeling Reagent

The journey of FITC as a fluorescent label began in the 1940s. In 1942, Albert Coons and his colleagues first utilized a derivative of fluorescein (B123965) to label antibodies, a groundbreaking development that laid the groundwork for immunofluorescence techniques. tdblabs.senumberanalytics.combioradiations.com The synthesis of FITC itself was later accomplished by Robert Seiwald and Joseph Burckhalter in 1958. wikipedia.orgpatsnap.com

FITC is typically available as a mixture of two isomers: fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). wikipedia.org While both isomers possess nearly identical fluorescence properties, their conjugates can exhibit different retention and electrophoretic behaviors. peptideweb.com The isothiocyanate group in both isomers reacts with nucleophiles, particularly the primary amine groups found in proteins. wikipedia.orgpeptideweb.com

The introduction of FITC revolutionized the labeling of biomolecules. tdblabs.se Its ability to form stable thiourea (B124793) linkages with the amine groups of proteins, such as those on lysine (B10760008) residues and the N-terminus, made it a popular choice for creating fluorescent probes. tdblabs.seresearchgate.net This stability and the bright green fluorescence emitted by the fluorescein core cemented FITC's role as a leading fluorescent labeling reagent for decades. tdblabs.setdblabs.se

Foundational Role in Biochemical and Molecular Biology Research

The application of 6-FITC and its isomer has been fundamental to advancements in biochemistry and molecular biology. The ability to attach a fluorescent tag to proteins, antibodies, and other biomolecules has enabled researchers to visualize and track these molecules within complex biological systems. chemimpex.comchemimpex.com

Key applications that highlight its foundational role include:

Immunofluorescence: FITC-labeled antibodies are extensively used to identify specific proteins within cells and tissues, a technique crucial for disease diagnosis and understanding cellular architecture. numberanalytics.comnumberanalytics.com

Flow Cytometry: In flow cytometry, FITC is used as a fluorescent tag to analyze and sort cell populations based on their specific characteristics. chemimpex.combioradiations.com The development of flow cytometers with 488 nm lasers, which efficiently excite FITC, was a significant step in expanding the capabilities of this technology. bioradiations.comnih.gov

Fluorescence Microscopy: The strong fluorescence of FITC makes it ideal for high-sensitivity visualization of cellular structures and dynamic processes under a microscope. chemimpex.comvulcanchem.com

Protein Labeling and Tracking: Researchers utilize FITC to label and track proteins, providing insights into their localization, interactions, and functions within cells. vulcanchem.com Studies have shown that a controlled labeling ratio is crucial to maintain the biological activity of the protein. nih.gov

Broad Impact Across Biological Disciplines and Emerging Research Domains

The influence of 6-FITC extends across a wide array of biological disciplines. Its use is not confined to basic cell biology but also plays a significant role in fields such as immunology, neuroscience, and cancer research. chemimpex.comnih.gov

In recent years, 6-FITC has found applications in emerging research areas:

Biosensor Development: The fluorescent properties of FITC are harnessed in the creation of biosensors and diagnostic kits for detecting specific analytes. chemimpex.com

Drug Delivery Research: Scientists employ FITC to track the distribution of therapeutic agents within biological systems, aiding in the study of drug delivery mechanisms. chemimpex.com

Nanotechnology: FITC has been conjugated with nanoparticles to create fluorescent probes for cellular imaging and other biomedical applications. chemisgroup.us

Despite the development of newer, more photostable fluorophores like Alexa Fluor 488, FITC remains a widely used and important tool in many laboratories due to its high absorptivity, quantum efficiency, and well-established protocols. wikipedia.orgtdblabs.se Its propensity for photobleaching is even exploited in techniques like Fluorescence Recovery After Photobleaching (FRAP) to study the mobility of proteins in membranes. wikipedia.org

Table 1: Properties of this compound (6-FITC)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C21H11NO5S | wikipedia.org |

| Molar Mass | 389.38 g·mol−1 | wikipedia.org |

| Excitation Maximum | ~490 nm | aatbio.com |

| Emission Maximum | ~525 nm | aatbio.com |

| Appearance | Yellow to amber powder | vulcanchem.com |

| Reactive Group | Isothiocyanate (-N=C=S) | wikipedia.org |

| Reactivity | Primary amines | wikipedia.org |

Table 2: Key Research Applications of this compound

| Application | Description | Key Findings/Impact | Reference |

|---|---|---|---|

| Immunofluorescence | Labeling antibodies to visualize specific antigens in cells and tissues. | Revolutionized disease diagnosis and the study of cellular structures. | numberanalytics.comnumberanalytics.com |

| Flow Cytometry | Tagging cells to analyze and sort them based on their properties. | Enabled high-throughput analysis of cell populations. | chemimpex.combioradiations.com |

| Fluorescence Microscopy | Visualizing cellular components and processes with high sensitivity. | Provided detailed insights into cellular dynamics. | chemimpex.comvulcanchem.com |

| Bioconjugation | Covalently attaching to proteins and other biomolecules. | Created stable fluorescent probes for tracking and analysis. | chemimpex.comtdblabs.se |

| Drug Delivery Research | Tracking the distribution of therapeutic agents. | Facilitated the study of drug delivery mechanisms. | chemimpex.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4',6-diamidino-2-phenylindole (DAPI) |

| 5-(iodoacetamido)fluorescein (5-IAF) |

| Alexa 488 |

| Alexa Fluor 488 |

| DABCYL |

| Dichlorotriazinylamino fluorescein (DTAF) |

| DyLight 488 |

| Fluorescein |

| Fluorescein 5(6)-isothiocyanate |

| Fluorescein 5-isothiocyanate (5-FITC) |

| This compound (6-FITC) |

| Rhodamine |

Structure

3D Structure

属性

CAS 编号 |

1173-43-9 |

|---|---|

分子式 |

C21H11NO5S |

分子量 |

389.4 g/mol |

IUPAC 名称 |

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-isothiocyanatobenzoic acid |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)14-4-1-11(22-10-28)7-17(14)21(25)26/h1-9,23H,(H,25,26) |

InChI 键 |

IRZWHILMNSFEAF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

规范 SMILES |

C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

其他CAS编号 |

27072-45-3 |

Pictograms |

Health Hazard |

产品来源 |

United States |

Bioconjugation Chemistry of Fluorescein 6 Isothiocyanate

Principles of Isothiocyanate Reactivity with Biomolecules

The isothiocyanate group is an electrophilic moiety, meaning it is attracted to and reacts with nucleophiles—electron-rich atoms or functional groups. nih.gov This reactivity is the basis for its use in bioconjugation. While isothiocyanates are moderately reactive, they are relatively stable in water and most solvents. tdblabs.sebioacts.com

Formation of Stable Thiourea (B124793) Linkages

The primary reaction utilized in bioconjugation with 6-FITC is the formation of a stable thiourea linkage. nih.gov This occurs when the isothiocyanate group reacts with a primary amine. ontosight.ai The resulting thiourea bond is a covalent linkage that securely attaches the fluorescein (B123965) dye to the target biomolecule. tdblabs.se While generally stable, this linkage can be less stable than the amide bonds formed by other amine-reactive reagents like NHS esters, and some hydrolysis can occur at acidic pH. mdpi.com

Primary Amine Targeting: Lysine (B10760008) Residues and N-termini of Proteins

The main targets for 6-FITC on proteins are primary amine groups. thermofisher.com These are found in two principal locations: the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. nih.govnih.gov Because lysine residues are often abundant and located on the surface of proteins, they are readily accessible for conjugation. thermofisher.com The reaction between the isothiocyanate group and these primary amines results in the formation of a stable thiourea bond. tdblabs.seaatbio.com

The reactivity of these amine groups is dependent on their pKa values, which differ for the N-terminal α-amine (around pKa 8) and the lysine ε-amine (around pKa 10.5). nih.govpeptideweb.com This difference in basicity can be exploited to achieve some level of selectivity in the labeling reaction. nih.gov

Consideration of Other Nucleophilic Interactions (e.g., Sulfhydryl, Imidazoyl, Tyrosyl, Carbonyl Groups)

While the primary reaction of isothiocyanates is with amines, they can also react with other nucleophilic groups present in proteins. medchemexpress.com These include the sulfhydryl (thiol) groups of cysteine residues, the imidazole (B134444) ring of histidine, the hydroxyl group of tyrosine, and carbonyl groups. medchemexpress.com

The reaction with sulfhydryl groups to form dithiocarbamates is a notable side reaction. nih.govnih.gov However, unlike the stable thiourea linkage formed with amines, the reaction of isothiocyanates with thiols and hydroxyl groups is often reversible. nih.govrsc.org The reactivity of these various nucleophilic residues towards isothiocyanates is largely influenced by their pKa, which can be affected by the local protein microenvironment. oup.com

Significance of Isomeric Forms (5-FITC vs. 6-FITC) in Conjugation Studies

Fluorescein isothiocyanate is typically available as a mixture of two isomers: 5-FITC and 6-FITC. wikipedia.org These isomers have very similar absorption and fluorescence spectra. eurogentec.comaatbio.com However, their structural differences can lead to variations in their reactivity and binding to proteins. eurogentec.comaatbio.com This can result in the protein-dye conjugates having different chromatographic and electrophoretic properties. eurogentec.comaatbio.com For this reason, highly purified single isomers are often preferred for conjugation studies to ensure consistency and reproducibility. 5-FITC is the more commonly used isomer. eurogentec.com

Methodological Optimization of Conjugation Protocols

To achieve efficient and specific labeling of biomolecules with 6-FITC, optimization of the conjugation protocol is crucial. Key factors to consider include the pH of the reaction and the composition of the buffer system. medchemexpress.com

Influence of Reaction pH and Buffer Systems

The pH of the reaction medium significantly impacts the efficiency of the conjugation reaction. bioacts.com The reaction between the isothiocyanate group and primary amines is most efficient at an alkaline pH, typically between 9.0 and 9.5. wiley-vch.de Some sources suggest a broader optimal range of pH 8.5 to 9.5 for modifying lysine residues. nih.gov This is because a higher pH helps to deprotonate the primary amine groups, making them more nucleophilic and reactive. peptideweb.com

The choice of buffer is also critical. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the FITC. eurogentec.com Amine-free buffers like phosphate, carbonate, borate, or MOPS are recommended. eurogentec.comabcam.com If the protein is in an incompatible buffer, it should be exchanged into a suitable buffer via dialysis or gel filtration before initiating the conjugation reaction. eurogentec.com

Table 1: Key Parameters in Fluorescein 6-Isothiocyanate Bioconjugation

| Parameter | Description | Recommended Conditions | Rationale |

| Target Functional Group | The primary molecular group on the biomolecule that reacts with 6-FITC. | Primary amines (-NH₂) on lysine residues and the N-terminus. nih.govthermofisher.com | These groups are highly nucleophilic and readily accessible on the protein surface, leading to the formation of stable thiourea bonds. nih.govtdblabs.sethermofisher.com |

| Reaction pH | The acidity or alkalinity of the reaction mixture. | Alkaline pH, typically 9.0-9.5. wiley-vch.de Some protocols suggest a range of 8.5-9.5. nih.gov | Increases the nucleophilicity of the target primary amines by promoting their deprotonation, thus enhancing reaction efficiency. peptideweb.com |

| Buffer System | The solution used to maintain a stable pH during the reaction. | Amine-free buffers such as phosphate, carbonate, borate, or MOPS. eurogentec.comabcam.com | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the isothiocyanate. eurogentec.com |

| Isomer Selection | Choice between the two positional isomers of FITC. | Single isomers (5-FITC or 6-FITC) are preferred over a mixture. eurogentec.comaatbio.com | Although spectrally similar, isomers can differ in reactivity and binding, affecting the properties of the final conjugate. eurogentec.comaatbio.com |

| Potential Side Reactions | Unintended reactions with other functional groups. | Reactions with sulfhydryl (cysteine), hydroxyl (tyrosine), and imidazole (histidine) groups can occur. medchemexpress.com | These reactions are generally less stable and can be reversible, unlike the thiourea linkage with primary amines. nih.govrsc.org |

Determination and Control of Dye-to-Biomolecule Molar Ratios

The degree of labeling (DOL), or the molar ratio of fluorescein to the biomolecule, is a critical parameter in bioconjugation. aatbio.com It dictates the fluorescence intensity of the conjugate and can influence the biological activity of the labeled molecule. thermofisher.com An optimal DOL provides a strong signal without compromising the function of the biomolecule. For antibodies, an ideal DOL typically falls between 2 and 10. aatbio.com

The determination of the dye-to-biomolecule molar ratio, often referred to as the F/P ratio for proteins, is typically achieved through spectrophotometry. sigmaaldrich.comulab360.com This method involves measuring the absorbance of the conjugate solution at two key wavelengths: 280 nm, which corresponds to the maximum absorbance of the protein, and approximately 495 nm, the maximum absorbance of FITC. sigmaaldrich.comulab360.com

A correction factor is necessary because the fluorescein dye also absorbs light at 280 nm. sigmaaldrich.comulab360.com The following formulas are commonly used to calculate the molar concentrations of the protein and the dye, and subsequently the DOL:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein aatbio.com

Dye Concentration (M) = Aₘₐₓ / ε_dye

Degree of Labeling (DOL) = Moles of Dye / Moles of Protein aatbio.com

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

CF is the correction factor for the dye's absorbance at 280 nm (for FITC, this is approximately 0.35). sigmaaldrich.comulab360.com

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

Table 1: Key Spectroscopic Parameters for FITC and a Common Protein

| Parameter | Value | Reference |

|---|---|---|

| FITC Aₘₐₓ | ~495 nm | sigmaaldrich.com |

| FITC Molar Extinction Coefficient (ε) | ~68,000 M⁻¹cm⁻¹ | thermofisher.com |

| FITC Correction Factor (at 280 nm) | ~0.35 | sigmaaldrich.comulab360.com |

| IgG Molar Extinction Coefficient (ε) | ~210,000 M⁻¹cm⁻¹ | aatbio.com |

Control over the DOL is primarily achieved by manipulating the initial molar ratio of FITC to the biomolecule in the reaction mixture. oup.com Generally, increasing the concentration of FITC relative to the protein will result in a higher degree of labeling. However, other factors such as protein concentration, pH, temperature, and reaction time also play significant roles. nih.govnih.gov For instance, a higher protein concentration can lead to a higher F/P ratio. nih.govnih.gov To achieve a desired DOL, it is often necessary to perform small-scale trial conjugations with varying dye-to-protein ratios and reaction conditions. aatbio.com

Kinetic Considerations: Reaction Time and Temperature Effects

The kinetics of the conjugation reaction between this compound and a biomolecule are significantly influenced by both time and temperature. The reaction involves the nucleophilic attack of a primary amine group on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage. aatbio.com

The rate of this reaction is highly dependent on temperature. oup.com Elevated temperatures generally accelerate the reaction rate, leading to a faster attainment of the maximum degree of labeling. aatbio.com However, it is crucial to consider the thermal stability of the biomolecule being labeled, as high temperatures can lead to denaturation and loss of biological activity. aatbio.com One study found that for the conjugation of FITC with rabbit γ-globulin at pH 9.5, the reaction was essentially complete within 30 minutes at 25°C. oup.com Another study reported that maximal labeling of a relatively pure IgG was achieved in 30-60 minutes at room temperature and pH 9.5. nih.govnih.gov A common protocol involves incubating the reaction mixture for 8 hours at 4°C in the dark. sigmaaldrich.com

Reaction time is another critical parameter. The degree of labeling increases with reaction time until it reaches a plateau, indicating that all accessible amine groups have reacted or that the FITC has been hydrolyzed. nih.govnih.gov Monitoring the reaction over time can help in determining the optimal duration to achieve the desired DOL without causing significant degradation of the biomolecule or the dye. For instance, studies have shown that with a 2:1 molar ratio of FITC to insulin (B600854) at a pH greater than 8, the quantity of di-labeled conjugates increases significantly after 2 hours of reaction time. researchgate.net

Role of Solvents in Conjugation Efficiency

The choice of solvent is a critical factor influencing the efficiency of the conjugation reaction. FITC is not readily soluble in aqueous solutions and is prone to hydrolysis, especially at the basic pH required for the conjugation reaction. aatbio.comsigmaaldrich.com Therefore, a common practice is to first dissolve the FITC in an anhydrous organic solvent to create a stock solution, which is then added to the aqueous buffer containing the biomolecule immediately before the reaction. aatbio.comsigmaaldrich.com

Commonly used organic solvents for dissolving FITC include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). peptideweb.comaatbio.com Acetone and ethanol (B145695) are also viable options. sigmaaldrich.com The use of these organic solvents ensures that the FITC is fully solubilized and available to react with the amine groups of the biomolecule.

The conjugation reaction itself is typically carried out in an aqueous buffer with a basic pH, usually between 8.5 and 9.5. thermofisher.com This alkaline environment is necessary to deprotonate the primary amine groups of the protein, making them more nucleophilic and reactive towards the isothiocyanate group of FITC. thermofisher.com However, the rate of FITC hydrolysis also increases with pH. thermofisher.com Therefore, a careful balance must be struck to maximize the conjugation efficiency while minimizing the degradation of the dye.

Applications of Fluorescein 6 Isothiocyanate in Biological and Biomedical Research

Biomolecular Labeling for Research Probes

The ability of Fluorescein (B123965) 6-isothiocyanate to covalently attach to biomolecules makes it an invaluable tool for creating fluorescent probes for research. chemimpex.comchemimpex.com This process, known as bioconjugation, enhances the visibility of these molecules in various experimental setups. chemimpex.com The isothiocyanate group's reactivity with amine groups on proteins, peptides, and other biomolecules facilitates the creation of stable conjugates. tdblabs.seyoudobio.com These fluorescently labeled molecules serve as powerful tools to investigate cellular structures, biological processes, and the mechanisms of disease at a molecular level. chemimpex.comchemimpex.com

Protein and Antibody Conjugation for Antigen and Receptor Studies

Fluorescein 6-isothiocyanate is extensively used to label proteins and antibodies for a variety of research applications, including the study of antigens and cellular receptors. chemimpex.comtdblabs.seyoudobio.com The isothiocyanate group of FITC reacts with primary amine groups on proteins, such as those on lysine (B10760008) residues, to form stable covalent bonds. aatbio.comfishersci.be This conjugation process allows for the visualization and tracking of proteins and antibodies in various assays. chemimpex.com

FITC-labeled antibodies are fundamental tools in immunofluorescence-based assays like flow cytometry, fluorescence microscopy, immunohistochemistry, Western blotting, and ELISA. fishersci.belumiprobe.comabmole.com In these techniques, the fluorescently tagged antibody binds specifically to its target antigen, allowing for the detection and quantification of the antigen within cells or tissues. tdblabs.se For instance, in flow cytometry, FITC-labeled antibodies are used to identify and sort specific cell populations based on the presence of surface antigens. tdblabs.se Similarly, in fluorescence microscopy, these conjugates help to visualize the localization of specific proteins within cellular compartments. tdblabs.seaatbio.com

The conjugation of FITC to proteins is a well-established technique, with studies dating back to the 1970s exploring the optimal conditions for labeling, such as pH, temperature, and protein concentration. nih.gov It has been shown that higher pH and protein concentrations can lead to a more rapid and maximal labeling of IgG molecules. nih.gov However, it is crucial to control the degree of labeling, as over-labeling can lead to protein aggregation and altered biological activity. sigmaaldrich.com

Table 1: Examples of Proteins and Antibodies Labeled with this compound

| Labeled Biomolecule | Application | Research Focus |

| Antibodies (Polyclonal and Monoclonal) | Flow Cytometry, Immunofluorescence, ELISA, Western Blotting | Antigen detection, cell sorting, protein localization |

| Human Plasma Fibronectin | Extracellular Matrix Remodeling Studies | Investigating the dynamic relationship between cells and fibronectin |

| Histone H5 | DNA Interaction Studies | Examining the binding and structural perturbations of histone H5 on DNA |

| Peptide Hormones and Cytokines | Receptor Identification | Identifying and characterizing receptors on target cells |

Nucleic Acid Labeling for Hybridization and Genetic Analysis

This compound (FITC) and its derivatives are utilized for labeling nucleic acids, such as DNA and RNA, for applications in hybridization and genetic analysis. bocascientific.comnih.gov While enzymatic methods are common for incorporating fluorophores into nucleic acids, chemical labeling with reagents like FITC provides an alternative approach. oup.com

One method involves the introduction of amine groups into the nucleic acid structure, which can then react with the isothiocyanate group of FITC. oup.com For example, amine-modified oligonucleotides can be readily labeled with FITC. tdblabs.se Another technique involves the partial depurination of DNA to create aldehyde groups, which can then be coupled with fluorescent labels containing a hydrazine (B178648) group. oup.com Alternatively, the depurinated sites can be reacted with ethylenediamine (B42938) to introduce a primary amine for subsequent labeling with FITC. oup.com

FITC-labeled nucleic acid probes are employed in techniques such as fluorescence in situ hybridization (FISH) and checkerboard DNA-DNA hybridization. tdblabs.senih.gov In FISH, these probes bind to complementary sequences within chromosomes or cells, allowing for the visualization and localization of specific genetic sequences. tdblabs.se The checkerboard DNA-DNA hybridization method utilizes fluorescein-labeled whole genomic DNA probes to simultaneously detect and quantify multiple bacterial species in complex samples, such as subgingival plaque. nih.gov

Furthermore, fluorescein phosphoramidites, which produce a fluorescein-type structure similar to that from FITC, are used in automated DNA synthesis to create fluorescently labeled oligonucleotides for various molecular biology applications. glenresearch.com These labeled oligonucleotides are crucial for multicolor detection in modern DNA sequencers and genetic analyzers. glenresearch.com

Carbohydrate and Polysaccharide Conjugation for Glycobiological Investigations

This compound (FITC) is a valuable tool for labeling carbohydrates and polysaccharides, enabling researchers to investigate their roles in various biological processes, a field known as glycobiology. researchgate.nettdblabs.se The isothiocyanate group of FITC can react with amine groups that have been introduced into the carbohydrate structure, allowing for stable fluorescent tagging. biorxiv.org

FITC-labeled polysaccharides, such as dextrans, inulin, and hyaluronic acid, are widely used as probes to study permeability, microcirculation, and diffusion in real-time. tdblabs.se For example, FITC-dextrans of varying molecular weights have been used to assess the permeability of biological barriers. mdpi.com In a notable study, FITC-conjugated dextrans were printed onto microarrays to verify the immobilization of polysaccharides for studying bacterial interactions. mdpi.com

The process of labeling often involves the chemical modification of the polysaccharide to introduce reactive amine groups. For instance, polysaccharides can be functionalized with amino groups through reductive amination, which can then be conjugated with FITC. biorxiv.org In one study, oligosaccharides were functionalized with an aminooxy linker and subsequently labeled with FITC to create glycoconjugates. biorxiv.org

FITC labeling has also been instrumental in studying carbohydrate-protein interactions. For example, fluorescently labeled H. pylori isolates were used to investigate the binding specificities of its adhesins to glycoproteins on a microarray. mdpi.com Furthermore, fluorescent glycan probes synthesized by conjugating amino-functionalized saccharides with FITC are used in fluorescence polarization assays to study these interactions in detail. rsc.org

Table 2: Examples of FITC-Labeled Carbohydrates and Their Applications

| Labeled Carbohydrate/Polysaccharide | Application | Research Focus |

| Dextrans | Permeability and Microcirculation Studies | Assessing barrier function and fluid dynamics in biological systems. tdblabs.se |

| Inulin | Glycobiology Research | Used as a marker in various biological studies. tdblabs.se |

| Hyaluronic Acid | Glycobiology Research | Studying the biological roles of this important polysaccharide. tdblabs.se |

| Gellan Gum | Bioimaging | Development of bio-imaging materials. researchgate.net |

| Oligosaccharides | Glycoconjugate Synthesis | Creating fluorescently labeled building blocks for further research. biorxiv.org |

Enzyme and Peptide Labeling in Mechanistic Research

This compound (FITC) is a valuable tool for labeling enzymes and peptides to investigate their mechanisms of action and distribution. medchemexpress.com The isothiocyanate group of FITC reacts with amine groups present in enzymes and peptides, allowing for their fluorescent tagging. tdblabs.seyoudobio.com This labeling enables researchers to visualize the localization of enzymes and to develop assays for their activity. medchemexpress.com

A key application of FITC in enzymology is the development of sensitive protease assays. nih.gov For example, a widely used method involves labeling casein, a protein substrate for many proteases, with FITC. nih.gov When a protease cleaves the FITC-labeled casein, the resulting smaller, fluorescent fragments can be separated from the larger, intact substrate, and the increase in fluorescence in the supernatant is proportional to the enzyme's activity. nih.gov This method has been successfully used to measure the activity of enzymes like trypsin, chymotrypsin, elastase, subtilisin, and thermolysin in the nanogram and subnanogram range. nih.gov

FITC labeling is also employed to study the immobilization and distribution of enzymes. medchemexpress.com By labeling an enzyme with 6-FITC, researchers can use fluorescence microscopy to observe its location within a system, which is particularly useful in applications involving immobilized enzymes. medchemexpress.com

In addition to enzymes, peptides can also be labeled with FITC for various research purposes. tdblabs.seyoudobio.com These fluorescently labeled peptides can be used as probes in biochemical and immunological assays to study peptide-protein interactions and other cellular processes. youdobio.com

Avidin (B1170675)/Streptavidin Conjugates in Biotin-Based Detection Systems

This compound (FITC) plays a crucial role in biotin-based detection systems through its conjugation with avidin and streptavidin. merckmillipore.combiocompare.com Both avidin and streptavidin are proteins that exhibit an exceptionally high affinity for biotin (B1667282), a small vitamin. exbio.cznih.gov This strong and specific interaction forms the basis of a versatile and widely used detection method in various biological assays. exbio.cz

In these systems, a molecule of interest, such as an antibody or a nucleic acid probe, is first labeled with biotin. This biotinylated molecule is then detected by adding avidin or streptavidin that has been conjugated to a reporter molecule, such as FITC. merckmillipore.com The fluorescent signal from the FITC allows for the visualization and quantification of the biotinylated target. merckmillipore.com

FITC-conjugated streptavidin is commercially available and is used in a multitude of applications, including ELISA, Western blotting, flow cytometry, and immunohistochemistry. biocompare.com For example, in an ELISA, a biotinylated antibody can be used to capture an antigen, and then FITC-streptavidin is added to detect the presence of the antibody-antigen complex. exbio.cz

The avidin-biotin or streptavidin-biotin system offers significant signal amplification because one avidin or streptavidin molecule can bind to multiple biotin molecules, and each avidin/streptavidin conjugate carries a fluorescent FITC tag. exbio.cz This amplification enhances the sensitivity of the assay, allowing for the detection of low-abundance targets. exbio.cz

Cellular and Subcellular Component Visualization

This compound (6-FITC) is a powerful tool for visualizing cellular and subcellular components due to its ability to be conjugated to a wide range of biomolecules. chemimpex.comchemimpex.comyoudobio.com This fluorescent dye allows researchers to observe the intricate architecture of cells and the dynamic processes that occur within them with high sensitivity and specificity. chemimpex.comtdblabs.se

By labeling specific proteins, antibodies, or other molecules with 6-FITC, scientists can track their location and movement within living or fixed cells using techniques like fluorescence microscopy and flow cytometry. chemimpex.comtdblabs.se For instance, FITC-conjugated antibodies can be used to stain specific cellular structures, such as the cytoskeleton, organelles, or the nucleus, providing detailed insights into their morphology and organization. aatbio.com

A notable application of FITC in cellular visualization is a method developed for examining the vasculature and endothelial cells in the brain. nih.gov In this technique, intracardiac perfusion with FITC-containing saline followed by a fixative at an alkaline pH results in strong fluorescence of the vasculature. nih.gov This method has revealed that FITC accumulates in the nuclei of endothelial cells. nih.gov

Furthermore, FITC's ability to covalently bind to cellular components makes it suitable for long-term storage of prepared samples and for double-labeling immunohistochemistry, where it can be used in conjunction with other fluorescent probes to visualize multiple targets simultaneously. nih.gov The development of biosensors and diagnostic kits also leverages the fluorescent properties of 6-FITC to enhance detection capabilities for specific biomolecules within complex biological systems. chemimpex.com

Staining of Cell Membranes and Other Cellular Structures

The ability of FITC to covalently bind to proteins and other biomolecules makes it an exceptional fluorescent label for visualizing cellular components. syronoptics.comtdblabs.se Researchers utilize FITC-conjugated molecules to stain and identify a wide array of cellular structures, facilitating detailed studies of cell morphology, organization, and function. tdblabs.se

One of the most common applications is in immunofluorescence, where antibodies conjugated to FITC allow for the specific visualization of proteins or antigens within cells and tissues. syronoptics.com This technique is fundamental in fluorescence microscopy for identifying and localizing specific cellular components. syronoptics.comnih.gov Beyond antibody labeling, FITC is used to tag other specific probes. For instance, Phalloidin-FITC is widely used for the precise labeling of F-actin filaments, revealing the intricate organization of the cytoskeleton. sigmaaldrich.comresearchgate.net This has been demonstrated in various cell types, including the dinoflagellate Symbiodinium kawagutii, where it revealed a lattice-like structure of heavy and thin bundles of microfilaments. researchgate.net

Furthermore, FITC can be employed for general cell tracking and the visualization of entire cellular structures. wikipedia.org A novel method involves perfusing an animal with FITC-containing saline followed by a fixative at an alkaline pH. This technique leads to the accumulation of FITC in the nuclei of endothelial cells, allowing for detailed examination of the brain vasculature. nih.gov The covalent nature of the FITC bond ensures the stability of the fluorescent signal through various processing steps, making it suitable for long-term sample storage and double-labeling immunohistochemistry. tdblabs.senih.gov

Table 1: Examples of FITC-Based Staining in Cellular Biology

| Labeled Molecule/Method | Target Structure/Component | Application/Observation |

| FITC-conjugated Antibodies | Specific proteins/antigens | Immunofluorescence, protein localization syronoptics.com |

| Phalloidin-FITC | F-actin filaments | Visualization of the cytoskeleton sigmaaldrich.comresearchgate.net |

| FITC Perfusion | Endothelial cell nuclei | Visualization of brain vasculature nih.gov |

| FITC-labeled Biomolecules | General cellular components | Cell tracing, immunochemistry tdblabs.se |

Exosome and Nanoparticle Tracking in Cell Biology Research

The tracking of extracellular vesicles (EVs), including exosomes, and synthetic nanoparticles is crucial for understanding intercellular communication, drug delivery, and nanotoxicity. FITC serves as a robust fluorescent tag for these purposes, enabling their visualization and tracking within cellular environments.

FITC is used to label exosomes for flow cytometry and fluorescence-activated cell sorting (FACS). systembio.com For example, a proprietary stain, Exo-FITC, comprises FITC conjugated to a protein that recognizes surface modifications on exosomal proteins, allowing for the general staining and sorting of exosomes. systembio.com In other approaches, FITC-labeled peptides have been loaded onto exosomes to study their proximity and potential for targeted delivery. nih.gov

In the realm of nanotechnology, FITC is frequently used to label various nanoparticles to monitor their cellular uptake, intracellular trafficking, and biodistribution. theiet.orgnih.gov Mesoporous silica (B1680970) nanoparticles (MSNs) are a prominent example. Studies have shown that FITC-labeled MSNs (FITC-MSNs) are internalized by cells, such as Caco-2 intestinal cells, and can be observed accumulating in the cytoplasm, nucleus, and other subcellular organelles. theiet.orgnih.gov The surface chemistry of these nanoparticles can be modified to influence their uptake; for instance, amine-functionalized FITC-MSNs have shown increased internalization. theiet.orgnih.gov These tracking studies are vital for evaluating the biocompatibility and efficacy of nanoparticles as drug delivery vehicles. nih.gov

Table 2: FITC in Exosome and Nanoparticle Tracking

| Labeled Entity | Application | Key Findings |

| Exosomes (Exo-FITC) | FACS and visualization | Enables general staining and sorting of exosomes. systembio.com |

| FITC-labeled Peptides on Exosomes | Proximity measurement (FRET) | Demonstrates potential for loading and targeting vesicles. nih.gov |

| FITC-Mesoporous Silica Nanoparticles (FITC-MSNs) | Cellular uptake and tracking | Internalized by cells and dispersed into cytoplasm and organelles. theiet.orgnih.gov |

| Amine-functionalized FITC-MSNs | Enhanced cellular uptake studies | Positive surface charge increases internalization into cells. nih.gov |

| FITC-conjugated Silica Nanoparticles (FITC-SiO₂-COOH) | Live cell tracking | High biocompatibility and effective for long-term tracking in 2D and 3D cultures. nih.gov |

Investigation of Intracellular Localization and Organelle Dynamics

Understanding the spatial organization and dynamic processes of organelles is fundamental to cell biology. FITC, often conjugated to macromolecules, serves as a valuable probe for studying the localization of substances within specific organelles and monitoring their dynamics.

By conjugating FITC to molecules that are trafficked through specific cellular pathways, researchers can visualize and analyze distinct compartments. A classic example is the use of FITC-dextran. Due to its uptake via endocytosis, FITC-dextran accumulates in endocytic compartments, allowing for the study of permeability and transport in various cells and tissues. tdblabs.se This method has been used to probe different cellular compartments, including lysosomes in mouse macrophages and the digestive vacuole in the malaria parasite Plasmodium falciparum. nih.govresearchgate.net Similarly, FITC-conjugated transferrin (FITC-Tfn) is used to track the endocytic pathway, as it is internalized via receptor-mediated endocytosis and trafficked through endosomes. frontiersin.org

Beyond static localization, these probes can be used to study the dynamic nature of organelles. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be applied to cells labeled with fluorescent probes to study the mobility and transport of proteins and vesicles. inscoper.cominscoper.com For example, FITC-labeled peptides designed to self-assemble within mitochondria have been used to study mitochondrial membrane disruption, showcasing the utility of FITC in investigating dynamic organelle-specific interventions. mdpi.com

Virus-Cell Interaction Studies through Viral Protein Labeling

Investigating the mechanisms of viral entry, replication, and propagation is critical in virology. Labeling viral components with FITC provides a direct method to visualize and quantify virus-cell interactions.

Researchers have successfully attached FITC to the surface proteins of viruses, such as the hemagglutinin and neuraminidase of the influenza virus, without compromising viral infectivity. nih.gov This allows for the direct tracking of viral particles as they bind to and enter host cells. Using flow cytometry, it's possible to distinguish between viruses that are merely bound to the cell surface and those that have been internalized. This is achieved by using a quenching agent like ethidium (B1194527) bromide, which is excluded by intact cell membranes and quenches the fluorescence of external FITC-labeled viruses, while internalized virions remain fluorescent. nih.gov This method provides a powerful tool for kinetic analysis of viral binding and internalization across large cell populations. nih.gov

In addition to labeling the entire virus, FITC can be used in immunofluorescence assays to detect viral proteins synthesized within an infected cell. science.gov For instance, if a viral protein is tagged with another marker (like Green Fluorescent Protein, GFP), the signal can be amplified by using a primary antibody against the viral protein followed by a secondary antibody conjugated to FITC. asm.org This enhances detection sensitivity and aids in studying the expression and localization of specific viral components during the infection cycle. asm.org

Functional Indicators in Physiological and Pathological Research

Beyond its role as a structural label, the fluorescence of FITC exhibits sensitivity to its local environment, most notably to pH. tdblabs.setdblabs.se This property allows it to be used as a functional indicator to report on specific physiological and pathological conditions within living cells. syronoptics.comtdblabs.se

Intracellular pH Measurement in Cellular Processes

The measurement of intracellular pH (pHi) is vital, as pH changes are associated with numerous cellular processes, including cell proliferation, endocytosis, ion transport, and apoptosis. tdblabs.seaatbio.com The fluorescence intensity of FITC is pH-dependent, making it an effective probe for measuring pH within living cells and specific organelles. tdblabs.seresearchgate.net

FITC and its conjugates, like FITC-dextran, are used as ratiometric pH indicators. researchgate.net By measuring the ratio of fluorescence intensity at two different excitation wavelengths, a pH value can be determined, which minimizes issues related to probe concentration or light path length. acs.org This method has been applied to measure the pH of various subcellular compartments. For example, FITC-dextran delivered to lysosomes via pinocytosis was used to determine the lysosomal pH to be approximately 4.8 in mouse macrophages. nih.gov Similarly, FITC-dextran was used with flow cytometry to measure the pH of the digestive vacuole in the malaria parasite, a key factor in antimalarial drug accumulation. researchgate.net

The versatility of this application extends to other organelles. FITC-conjugated transferrin, in combination with a pH-insensitive dye, allows for the ratiometric measurement of pH along the endocytic pathway, providing insights into the acidification kinetics of endosomes. frontiersin.org Recently, FITC has been incorporated into more complex nanosensors, such as nanoscale metal-organic frameworks (NMOFs), for real-time pH sensing within endosomes as the nanoparticles are trafficked through the cell. acs.org

Table 3: FITC as an Intracellular pH Indicator

| FITC Probe | Cellular Compartment | Method | Measured pH/Process |

| FITC-dextran | Lysosomes (Macrophages) | Fluorescence Spectroscopy | ~4.8 nih.gov |

| FITC-dextran | Digestive Vacuole (P. falciparum) | Flow Cytometry | Steady-state pH of ~5.42 researchgate.net |

| FITC-transferrin | Endocytic Organelles | Ratiometric Live Imaging | Endosomal acidification kinetics frontiersin.org |

| F-UiO (FITC-NMOF) | Endosomes | Confocal Microscopy | Real-time endosome acidification acs.org |

| FITC | General Intracellular | Fluorescence Spectroscopy | Changes during apoptosis, proliferation tdblabs.setdblabs.se |

Apoptosis Detection Methods in Cell Death Research

Apoptosis, or programmed cell death, is a fundamental process in development and disease. A key early event in apoptosis is the loss of plasma membrane asymmetry, specifically the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the membrane. bdbiosciences.comtandfonline.com This event provides a target for apoptosis detection assays utilizing FITC.

The most widely used method is the Annexin V-FITC assay. nih.govrsc.org Annexin V is a protein that has a high affinity for PS and, when conjugated to FITC, it acts as a sensitive probe to identify apoptotic cells by binding to the exposed PS on their surface. bdbiosciences.comtandfonline.comgrisp.pt To distinguish between different stages of cell death, the Annexin V-FITC stain is typically used in conjunction with a nucleic acid stain like Propidium (B1200493) Iodide (PI) or 7-Amino-Actinomycin D (7-AAD). abpbio.combiolegend.com These dyes are excluded by cells with intact membranes. This dual-staining protocol, often analyzed by flow cytometry, allows for the differentiation of:

Viable cells: Negative for both Annexin V-FITC and PI (FITC-/PI-). nih.gov

Early apoptotic cells: Positive for Annexin V-FITC but negative for PI (FITC+/PI-), as their membranes are still largely intact. bdbiosciences.comnih.gov

Late apoptotic or necrotic cells: Positive for both Annexin V-FITC and PI (FITC+/PI+), as they have lost membrane integrity. bdbiosciences.comnih.gov

An alternative approach uses FITC-dextran to detect changes in plasma membrane permeability during apoptosis and necrosis. While living cells exclude dextran (B179266), the membranes of apoptotic and necrotic cells become permeable, allowing FITC-dextran to enter and accumulate, which can be quantified by flow cytometry. openbiologicalsciencesjournal.comresearchgate.net

Receptor-Mediated Targeting and Cellular Uptake Research

This compound (FITC) is a pivotal tool in the investigation of receptor-mediated targeting and cellular uptake mechanisms. Its isothiocyanate group readily forms stable covalent bonds with primary amines on proteins, peptides, and other ligands, allowing them to be fluorescently labeled without significantly altering their biological activity when used at appropriate labeling ratios. science.gov This labeling enables researchers to visually track and quantify the binding of ligands to cell surface receptors and their subsequent internalization, providing critical insights into drug delivery, cell signaling, and molecular transport pathways. taylorandfrancis.com

The use of FITC-labeled molecules allows for the direct observation of cellular uptake processes through techniques like fluorescence microscopy and the quantification of this uptake using flow cytometry. researchgate.netdovepress.com Research has demonstrated that FITC-labeled nanoparticles can be effectively used to target specific cells. For instance, nanoparticles labeled with FITC and conjugated with the anti-Her2 antibody have shown targeted binding to SKBR3 cells, which overexpress the Her2 receptor. taylorandfrancis.com This targeting is receptor-mediated, as evidenced by the lack of binding in Her2-negative cells or when the receptors are blocked. taylorandfrancis.com

Furthermore, FITC-labeled ligands are instrumental in elucidating the specific pathways of endocytosis. Studies using FITC-labeled albumin (FITC-albumin) have detailed the involvement of both clathrin- and caveolin-dependent endocytosis in human adipose-derived stem cells. nih.gov In human alveolar epithelial A549 cells, the uptake of FITC-albumin was found to be mediated predominantly by a clathrin-dependent pathway, with some involvement of macropinocytosis, but not caveolae-mediated endocytosis. nih.gov Similarly, the internalization of FITC-labeled, folate-conjugated silica nanoparticles into folate receptor-positive KB cells was identified as a clathrin-mediated endocytic process. nih.gov This specificity allows for the development of highly targeted therapeutic and diagnostic agents.

Competitive binding assays represent another key application. In this approach, a FITC-labeled ligand competes with unlabeled compounds for binding to a specific receptor. mdpi.com This method is widely used for screening new drug candidates and characterizing their binding affinities. For example, FITC-labeled peptides like FITC-CVX15 and FITC-DV1 have been successfully used in competitive binding assays to identify and analyze novel ligands for the CXCR4 receptor, a key target in various diseases. mdpi.com

The table below summarizes selected research findings where FITC was used to study receptor-mediated targeting and cellular uptake.

Table 1: Research Findings in Receptor-Mediated Targeting and Cellular Uptake Using FITC

| FITC-Labeled Molecule | Cell Type(s) | Receptor/Process Studied | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| FITC-Albumin | Human Adipose-Derived Stem Cells (AdSCs) | Endocytosis | Uptake is mediated by both clathrin- and caveolin-dependent pathways. nih.gov | nih.gov |

| FITC-Albumin | Human Alveolar Epithelial (A549) Cells | Endocytosis | Uptake occurs via a low-affinity system, predominantly through a clathrin-mediated pathway and macropinocytosis. nih.gov | nih.gov |

| FITC-IgY-Hp (anti-H. pylori antibody) | Candida yeast | Endocytosis | Antibody traverses the yeast cell wall and is internalized into the vacuole via an endocytotic pathway. frontiersin.org | frontiersin.org |

| FITC-labeled Folate-Receptor Targeted Nanoparticles (FRNPs) | Bel7402, SW620 (FR-positive); A549 (FR-negative) | Folate Receptor-Mediated Endocytosis | FRNPs are specifically taken up by folate receptor-positive cancer cells. researchgate.net | researchgate.net |

| FITC-doped, Folate-conjugated Silica Nanoparticles | KB cells (FR-positive); A549 cells (FR-negative) | Folate Receptor-Mediated Endocytosis | Uptake into KB cells is via folate receptor-mediated endocytosis, specifically involving a clathrin-dependent mechanism. nih.gov | nih.gov |

| FITC-CVX15 / FITC-DV1 (Peptides) | CHO-CXCR4 cells (engineered) | CXCR4 Receptor Binding | These peptide probes can be used in competitive binding assays to identify and characterize new ligands for the CXCR4 receptor. mdpi.com | mdpi.com |

Studies of Ion Transport and Cellular Stress Responses

This compound is also a valuable probe in the study of fundamental cellular processes such as ion transport and responses to cellular stress, largely due to its pH-sensitive fluorescence and its utility as a labeling agent for specific detection molecules.

Ion Transport Research

The fluorescence emission of fluorescein is highly dependent on the surrounding pH, a property that researchers exploit to monitor pH changes within living cells and their compartments. tdblabs.se Changes in intracellular pH are often linked to various physiological activities, including ion transport across cellular membranes. tdblabs.se While not a direct sensor for specific ions like K⁺ or Ca²⁺, FITC and its conjugates, such as FITC-dextran, can be used to study processes coupled with proton (H⁺) transport. tdblabs.sethermofisher.comcttjournal.com For example, as FITC-labeled molecules are internalized into endosomes, the increasingly acidic environment of the maturing endosome quenches FITC's fluorescence, an effect that can be measured to study endosomal acidification dynamics. researchgate.net

Furthermore, investigations have shown that the transport of fluorescein itself can be mediated by specific cellular mechanisms. Studies in plant and animal cells have demonstrated that anion transport inhibitors, such as Probenecid, can block the movement of fluorescein derivatives across membranes, suggesting that their transport relies on specific anion channels or transporters. biologists.combiologists.com This allows for indirect studies of the activity of these transport systems.

Cellular Stress Response Studies

FITC plays a significant role in the detection and quantification of cellular stress, particularly oxidative stress, which is implicated in numerous pathological conditions. mdpi.comsigmaaldrich.com The general strategy involves using FITC to label an antibody or a probe that specifically recognizes a biomarker of cellular damage.

A prominent application is in the detection of protein carbonylation, a hallmark of severe oxidative protein damage. The FlowCellect™ Oxidative Stress Characterization Kit, for example, employs a method where protein carbonyl groups are first derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). sigmaaldrich.com These DNP-protein adducts are then detected with a FITC-conjugated monoclonal antibody that specifically binds to the DNP moiety, allowing for quantification of oxidative stress by flow cytometry. sigmaaldrich.com

Similarly, FITC-based assays are used to measure oxidative damage to DNA. The "OxyDNA" assay detects the presence of 8-oxodeoxyguanine (8-oxoDG), a major form of oxidative DNA damage, through the specific binding of a FITC-conjugated antibody to these lesions in fixed and permeabilized cells. mdpi.comnih.gov The resulting fluorescence can be analyzed by flow cytometry to quantify the level of genotoxicity. mdpi.comnih.gov FITC has also been used in studies of cellular responses to other stressors. For instance, FITC-dextran has been employed to track cellular damage and differentiate between apoptosis and necrosis in cells subjected to heat shock. researchgate.net

The table below provides a summary of research applications of FITC in the study of cellular stress responses.

Table 2: Applications of FITC in Cellular Stress Response Studies

| Stressor/Process Studied | Biomarker Detected | FITC-Based Probe/Method | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Oxidative Stress | Protein Carbonyls | FITC-conjugated anti-DNP antibody after DNPH derivatization of proteins. | Enables flow cytometry-based quantification of protein oxidation as a marker of oxidative stress. sigmaaldrich.com | sigmaaldrich.com |

| Oxidative Stress / Genotoxicity | 8-oxodeoxyguanine (8-oxoDG) | FITC-conjugated monoclonal antibody specific for 8-oxoDG (OxyDNA assay). | Allows for the immunofluorescent detection and quantification of a key oxidative DNA lesion. mdpi.comnih.gov | mdpi.comnih.gov |

| Heat Shock | Cell Death (Apoptosis/Necrosis) | FITC-Dextran | FITC-Dextran uptake can be used as a marker to identify and track cellular damage during early and late stages of apoptosis induced by heat stress. researchgate.net | researchgate.net |

| Isocyanate Exposure | Apoptosis, DNA Damage, Inflammation | Annexin V-FITC, FITC-conjugated antibodies for specific proteins. | Isocyanates induce dose- and time-dependent DNA damage, oxidative stress, and apoptosis in human lymphocytes. nih.gov | nih.gov |

Methodological Approaches and Experimental Systems Utilizing Fluorescein 6 Isothiocyanate Conjugates

Fluorescence Microscopy Techniques

Fluorescence microscopy utilizes the properties of fluorescent molecules like FITC to visualize cellular structures and processes with high specificity and sensitivity. tdblabs.se FITC-conjugated molecules serve as targeted probes that bind to specific cellular components, which can then be visualized when excited by a light source of the appropriate wavelength. chemimpex.com

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful techniques that leverage the specific binding of antibodies to their antigens to visualize the distribution and localization of proteins and other molecules within cells and tissues. chemimpex.comantibodies.com In these methods, FITC is commonly conjugated to secondary antibodies. antibodies.comfluorofinder.com The process typically involves a primary antibody that specifically binds to the target antigen, followed by a FITC-labeled secondary antibody that recognizes and binds to the primary antibody. ulab360.com This indirect approach amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody.

FITC's bright green fluorescence provides excellent contrast, allowing for the clear visualization of cellular structures against a dark background. chemimpex.com It is used to stain a wide variety of samples, including cultured cells and tissue sections. ulab360.comnih.gov For instance, in a study on canine renal biopsies, a FITC-labeled anti-lambda light chain antibody was used to identify immune complex deposits in the glomerular capillary walls, demonstrating discrete granular staining. nih.gov Another example includes the use of FITC-conjugated goat anti-rabbit IgG to visualize tubulin in HeLa cells. aatbio.com

However, the degree of FITC labeling on an antibody can impact its performance. A higher labeling index may increase sensitivity but can also lead to non-specific staining, while a lower labeling index might result in decreased binding affinity. nih.gov Therefore, careful characterization and selection of FITC-labeled antibodies are crucial for obtaining reliable and accurately interpreted results in IF and IHC studies. nih.gov

Table 1: Examples of FITC-Conjugated Antibodies in Immunofluorescence (IF) and Immunohistochemistry (IHC)

| Antibody Target | Application | Cell/Tissue Type | Research Finding |

|---|---|---|---|

| Lambda Light Chain | IF | Canine Renal Biopsy | Identified immune complex deposits with discrete granular staining along glomerular capillary walls. nih.gov |

| Tubulin | IF | HeLa Cells | Visualized the microtubule network within the cells. aatbio.com |

| Human IgG, IgA, IgM | IF/IHC | Not Specified | Used as a secondary antibody for detecting human immunoglobulins. antibodies.com |

| Rabbit IgG | IF/IHC | Not Specified | A common secondary antibody for detecting rabbit primary antibodies. antibodies.com |

| His(C-term), c-myc, V5 epitope tags | IF | Cultured CHO cells | Allowed for the detection of recombinant fusion proteins containing these tags. ulab360.com |

| CD3 | Flow Cytometry | Human PBMCs | Specifically binds to human CD3 on the surface of peripheral blood mononuclear cells. bpsbioscience.com |

While conventional fluorescence microscopy is a powerful tool, advanced techniques offer enhanced resolution and sensitivity, further expanding the utility of FITC conjugates.

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in sharper images with improved contrast and the ability to create 3D reconstructions of samples. FITC-labeled specimens are well-suited for confocal imaging, as demonstrated in a study that used confocal laser scanning microscopy to evaluate immunofluorescence signals in resin-embedded tissue after staining with a FITC-conjugated secondary antibody. nih.gov

Super-Resolution Microscopy: These methods overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. While not as commonly cited in the initial search results for direct use with 6-FITC, the principles of super-resolution imaging are applicable to fluorophores like FITC, pushing the boundaries of what can be resolved within a cell.

Total Internal Reflection Fluorescence Microscopy (TIRFM): TIRFM selectively excites fluorophores in a very thin region of the specimen near the coverslip. This is particularly useful for visualizing processes at the cell membrane with high signal-to-noise ratio.

A significant advantage of fluorescence microscopy is the ability to simultaneously visualize multiple targets within the same sample. antibodies.com This is achieved by using a panel of fluorophores with distinct excitation and emission spectra. FITC, with its green emission, is a common component in multi-color imaging experiments. antibodies.com

Successful multi-color imaging requires careful selection of fluorophores to minimize spectral overlap, where the emission of one fluorophore is detected in the channel of another. antibodies.com FITC is often paired with red-emitting fluorophores like TRITC, Texas Red, and various cyanine (B1664457) dyes (e.g., Cyanine 3, Cyanine 5). antibodies.com For instance, a study on in vivo imaging of influenza virus infection utilized FITC-conjugated dextran (B179266) in combination with other fluorescent probes for multicolor analysis. nih.gov Another example involved the simultaneous imaging of FITC and Indocyanine green (ICG) using a single RGB-IR CMOS sensor. nih.gov A four-color imaging experiment monitored apoptosis by tracking cytoskeletal rearrangement with a FITC/GFP construct, alongside markers for mitochondria (mCherry/TxRed), chromatin (DAPI), and membrane flipping (Cy5). researchgate.net

Advanced Microscopy: Confocal, Super-Resolution, and Total Internal Reflection Fluorescence Microscopy (TIRFM)

Flow Cytometry (FCM) and Cell Analysis

Flow cytometry is a high-throughput technology that analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam in a fluid stream. tdblabs.seucl.ac.uk FITC-conjugated antibodies are extensively used in flow cytometry to identify and quantify specific cell populations. wikipedia.orgtdblabs.sechemimpex.comtdblabs.se The bright fluorescence of FITC allows for the sensitive detection of cell surface and intracellular antigens. tdblabs.se

Immunophenotyping is a core application of flow cytometry that uses fluorescently labeled antibodies to identify and characterize different cell types within a heterogeneous population based on their expressed surface markers (antigens). aatbio.commedchemexpress.com FITC-conjugated monoclonal antibodies are frequently employed for this purpose. nih.gov

For example, a study on myeloid-derived suppressor cells (MDSCs) in cancer patients used a panel of antibodies including FITC-conjugated CD14, along with phycoerythrin (PE)-conjugated CD11b and Phycoerythrin Cyanin 5.1 (PC5)-conjugated CD33, to identify and quantify these cells. researchgate.net Another multicenter study utilized a dual-color panel with FITC and PE-conjugated antibodies to immunophenotype lymphocyte subsets, including T cells, B cells, NK cells, and CD4+ and CD8+ T cells, in peripheral blood specimens. nih.gov This study highlighted the utility of FITC in comprehensive immune cell analysis. nih.gov

Table 2: Representative Fluorophore Combinations with FITC in Flow Cytometry for Immunophenotyping

| Cell Type/Marker | FITC Conjugate | Other Fluorochromes and Conjugates | Application |

|---|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | CD14 | PE-conjugated CD11b, PC5-conjugated CD33 | Immunophenotyping of MDSCs in cancer patients. researchgate.net |

| Lymphocyte Subsets | CD45, CD3 | PE-conjugated CD14, PE-conjugated CD8, PE-conjugated CD4, PE-conjugated CD16 + PE-CD56, PE-CD19 | Dual-color immunophenotyping of T cells, B cells, NK cells, and CD4+/CD8+ T cells. nih.gov |

| General Immunophenotyping | Varies | Phycoerythrin (PE) | A common two-color combination for basic immunophenotyping. qmul.ac.uk |

Flow cytometry, in conjunction with FITC-based reagents, is also a powerful tool for assessing cellular functions like proliferation and viability. tdblabs.seaatbio.com

Cell Proliferation Assays: These assays measure the rate at which cells are dividing, a key indicator of cell health and response to stimuli. One method involves the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that is incorporated into newly synthesized DNA. elabscience.com The incorporated EdU can then be detected by a "click" reaction with a fluorescent azide, such as FITC azide, allowing for the quantification of proliferating cells by flow cytometry or fluorescence microscopy. elabscience.com Another approach uses carboxyfluorescein succinimidyl ester (CFSE), a dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation over several generations. elsevier.es

Cell Viability and Apoptosis Assays: Determining the viability of a cell population is crucial in many biological experiments. Flow cytometry can distinguish between live, apoptotic (programmed cell death), and necrotic cells. A widely used method for detecting apoptosis is the Annexin V-FITC assay. ichorlifesciences.comijbs.com In early apoptosis, a lipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for phosphatidylserine and, when conjugated to FITC, can be used to identify these early apoptotic cells. ichorlifesciences.combiocompare.com This assay is often combined with a dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation of various cell death stages. ijbs.comopenbiologicalsciencesjournal.com

Table 3: FITC-Based Reagents for Cell Proliferation and Viability Analysis

| Assay Type | Reagent | Principle of Detection | Detection Method |

|---|---|---|---|

| Cell Proliferation | EdU with FITC Azide | EdU is incorporated into newly synthesized DNA and detected via a "click" reaction with FITC azide. elabscience.com | Fluorescence Microscopy, Flow Cytometry |

| Cell Proliferation | Carboxyfluorescein succinimidyl ester (CFSE) | CFSE is a cell-permeable dye that covalently binds to intracellular proteins and is distributed equally between daughter cells upon division. elsevier.es | Flow Cytometry |

| Apoptosis | Annexin V-FITC | FITC-conjugated Annexin V binds to phosphatidylserine exposed on the outer membrane of early apoptotic cells. ichorlifesciences.comijbs.combiocompare.com | Flow Cytometry, Fluorescence Microscopy |

| Live/Dead Cell Staining | Fluorescein (B123965) diacetate (FDA) | FDA is a cell-permeable, non-fluorescent molecule that is cleaved by intracellular esterases in live cells to produce fluorescent fluorescein. aatbio.com | Fluorescence Microscopy |

Discrimination of Surface-Bound versus Internalized Events

A significant challenge in studying the interaction of molecules, viruses, or particles with cells is distinguishing between entities that are merely attached to the cell surface and those that have been internalized. Fluorescein isothiocyanate (FITC) has proven to be a valuable tool in making this distinction.

A key method involves the use of a quenching agent, such as ethidium (B1194527) bromide or trypan blue, which is unable to cross the intact cell membranes of living cells. When FITC-labeled entities (e.g., viruses, proteins) are introduced to a cell population, those that remain on the outer surface of the cell will have their fluorescence quenched by the externally added agent. In contrast, FITC-labeled entities that have been internalized into the cell are shielded from the quencher and will continue to fluoresce. This differential fluorescence allows for the quantification and kinetic analysis of both surface-bound and internalized populations. nih.gov

For instance, studies on viral entry into host cells have successfully employed this technique. Influenza virus particles labeled with FITC were incubated with monocytes-macrophages and lymphocytes. By adding ethidium bromide to quench the fluorescence of externally bound viruses, researchers could specifically measure the green fluorescence of the internalized virions. nih.gov This approach revealed that while a majority of both cell types could bind the virus, a significantly larger percentage of monocytes-macrophages internalized the virus compared to lymphocytes. nih.gov This method is adaptable for both fluorescence microscopy and flow cytometry, with the latter enabling rapid analysis of a large number of cells. nih.gov

Similarly, the internalization of other particles, such as those used in drug delivery or nanotechnology, can be assessed using FITC labeling in conjunction with quenching dyes. ed.ac.uk The change in fluorescence characteristics upon internalization provides a clear signal for quantitative analysis. ed.ac.uk

Integration with Imaging Flow Cytometry

Imaging flow cytometry combines the high-throughput capabilities of conventional flow cytometry with the spatial resolution of microscopy. This powerful technique allows for the detailed visualization and quantification of fluorescent signals within individual cells on a large scale. The integration of Fluorescein 6-isothiocyanate (FITC) conjugates with imaging flow cytometry has enabled sophisticated analyses of cellular processes.

In imaging flow cytometry, cells labeled with FITC-conjugated probes can be analyzed for not only the intensity of the fluorescent signal but also its location and distribution within the cell. This is particularly useful for distinguishing between surface-bound and internalized molecules. ed.ac.uk Unlike conventional flow cytometry, which provides a total fluorescence intensity value per cell, imaging flow cytometry can generate images of each cell, allowing researchers to visually confirm whether the FITC signal is localized to the cell membrane or within the cytoplasm or specific organelles.

This capability is crucial for studies involving receptor-mediated endocytosis, phagocytosis, and the intracellular trafficking of biomolecules. For example, by labeling a ligand with FITC, its journey from the cell surface to various intracellular compartments can be tracked and quantified on a cell-by-cell basis across a large population.

Furthermore, imaging flow cytometry can provide morphological details, allowing for the correlation of fluorescence signals with cellular features. This helps in identifying specific cell subpopulations that may exhibit different patterns of internalization or response to a FITC-labeled stimulus. The platform's ability to analyze a large number of cells provides statistical power to these detailed observations.

Spectroscopic and Assay-Based Characterization

Application in Fluorescence Spectroscopy for Biomolecular Dynamics

Fluorescence spectroscopy, a technique that measures the fluorescence emission of a sample, is a powerful tool for studying the dynamics of biomolecules. When this compound (FITC) is conjugated to a biomolecule, its fluorescence properties, such as emission intensity and wavelength, can be sensitive to the local environment. This sensitivity allows researchers to probe conformational changes, binding events, and other dynamic processes.

For example, the labeling of histone H5 with FITC was used to study its interaction with DNA. The fluorescence of the FITC probe was monitored across a pH range of 4-8 to assess the structural integrity of the labeled histone. science.gov Changes in the fluorescence signal upon binding to DNA can provide insights into the conformational changes that occur during this interaction. science.gov

Similarly, when FITC is used to label a vacuolar H+-pyrophosphatase, an enhancement in fluorescence intensity and a blue shift in the emission maximum are observed upon modification of the enzyme. This suggests that the FITC-labeled lysine (B10760008) residue is located in a relatively hydrophobic region, and changes in this environment upon substrate binding or conformational changes can be monitored. nih.gov The labeling of human plasma fibronectin with FITC allowed researchers to investigate its dynamic relationship with cells and its recruitment into the extracellular matrix. science.gov

Monitoring Labeling Reactions via Fluorescence Polarization

Fluorescence polarization (FP) is a technique that provides information about the size and shape of a fluorescently labeled molecule. It is based on the principle that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational diffusion, which is in turn related to its size. Smaller molecules rotate faster, leading to greater depolarization of the emitted light, while larger molecules rotate slower, resulting in a higher degree of polarization.

This principle can be harnessed to monitor the progress of a labeling reaction in real-time. chimia.ch When a small fluorescent molecule like this compound (FITC) is in solution, it tumbles rapidly, and the emitted fluorescence is largely depolarized. However, as the FITC covalently attaches to a much larger protein molecule, the rotational motion of the fluorophore is significantly slowed down. chimia.ch This results in an increase in the fluorescence polarization (or anisotropy) of the sample. chimia.ch

By continuously measuring the fluorescence polarization of the reaction mixture, one can follow the kinetics of the labeling reaction. This approach has been successfully used to monitor the labeling of lysozyme (B549824) with FITC. chimia.ch The influence of experimental parameters such as pH on the reaction rate can be quantitatively assessed, and the kinetics of side reactions like the hydrolysis of the fluorophore can also be determined. chimia.ch This method offers a rapid and straightforward way to optimize labeling protocols without the need for more complex analytical techniques. chimia.ch

| Parameter | Description | Observation | Reference |

| Principle | Measures the change in rotational motion of the fluorophore upon conjugation to a larger molecule. | Increase in fluorescence polarization/anisotropy as FITC binds to protein. | chimia.ch |

| Analyte | Lysozyme | Successful monitoring of the labeling reaction. | chimia.ch |

| Advantage | Rapid, easy to implement, and allows for quantitative assessment of reaction kinetics and side reactions. | Optimization of labeling protocols. | chimia.ch |

Enzymatic Kinetic Analysis Using Fluorescent Substrates

This compound (FITC) and its derivatives are extensively used to create fluorescent substrates for the kinetic analysis of various enzymes, particularly proteases. The principle behind these assays often relies on fluorescence quenching and dequenching.

In one common approach, a protein substrate, such as bovine serum albumin (BSA) or casein, is heavily labeled with FITC. tandfonline.com In the intact, globular protein, the closely packed fluorescein molecules quench each other's fluorescence. tandfonline.com When a protease is introduced, it cleaves the protein substrate into smaller peptides, releasing the FITC molecules from their close proximity. This separation leads to a significant enhancement of fluorescence, which can be measured over time to determine the rate of the enzymatic reaction. tandfonline.com

For example, a highly derivatized FITC-BSA substrate, where the fluorescence was initially 98% quenched, showed a 4300% increase in fluorescence upon digestion with Pronase. tandfonline.com Different proteases, such as α-chymotrypsin and proteinase K, yielded varying degrees of fluorescence enhancement, reflecting their specific cleavage patterns and efficiencies. tandfonline.com This method provides a sensitive way to detect and quantify proteolytic activity. tandfonline.com

Another application involves the use of FITC-labeled substrates in flow cytometry-based enzyme assays. google.com For instance, gelatin labeled with FITC can be immobilized on microspheres. When a sample containing a gelatinase is added, the enzyme digests the labeled gelatin, leading to a decrease in the fluorescence associated with the microspheres. This change in fluorescence can be quantified by flow cytometry to determine the enzymatic activity. google.com

Furthermore, FITC has been used to study the active site of enzymes. By modifying a specific lysine residue of vacuolar H+-pyrophosphatase with FITC, researchers observed inhibition of the enzyme's activity. nih.gov Kinetic analysis revealed that the labeling affected the enzyme's affinity for its substrate, suggesting that the modified lysine residue is located at or near the catalytic domain. nih.gov

| Enzyme | FITC-Labeled Substrate | Principle | Key Finding | Reference |

| Pronase | Bovine Serum Albumin (BSA) | Fluorescence dequenching upon substrate cleavage | 4300% fluorescence enhancement | tandfonline.com |

| α-Chymotrypsin | Bovine Serum Albumin (BSA) | Fluorescence dequenching upon substrate cleavage | 2880% fluorescence enhancement | tandfonline.com |

| Proteinase K | Bovine Serum Albumin (BSA) | Fluorescence dequenching upon substrate cleavage | 2800% fluorescence enhancement | tandfonline.com |

| Trypsin | Bovine Serum Albumin (BSA) | Fluorescence dequenching upon substrate cleavage | 1480% fluorescence enhancement | tandfonline.com |

| Gelatinase B | Gelatin | Decrease in fluorescence of immobilized substrate | Net gelatinase-B activity determined by flow cytometry | google.com |

| Vacuolar H+-PPase | N/A (Enzyme labeled directly) | Inhibition of enzyme activity | FITC modifies a lysine residue in or near the catalytic domain | nih.gov |

Immunoassay Platforms and Detection Systems

This compound (FITC) is a cornerstone fluorescent probe in a wide array of immunoassay platforms and detection systems due to its high quantum yield and the ease with which it can be conjugated to proteins, particularly antibodies. medchemexpress.comlumiprobe.com These FITC-labeled antibodies are fundamental reagents in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunofluorescence microscopy. lumiprobe.comfishersci.befishersci.com

In a typical immunoassay, a FITC-conjugated antibody is used as a detection reagent. For example, in a sandwich ELISA, an unlabeled primary antibody captures the target antigen, and then a FITC-labeled secondary antibody binds to the antigen, completing the "sandwich." The amount of bound FITC-labeled antibody, which is proportional to the amount of antigen, is then quantified by measuring the fluorescence intensity. Meridian Bioscience offers a range of monoclonal and polyclonal antibodies specifically targeting FITC itself, which can be used for signal amplification or in assay development. meridianbioscience.com